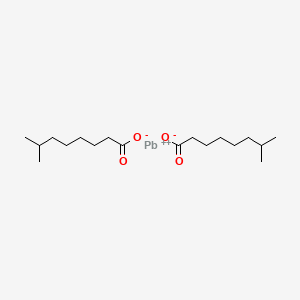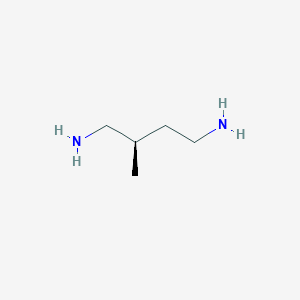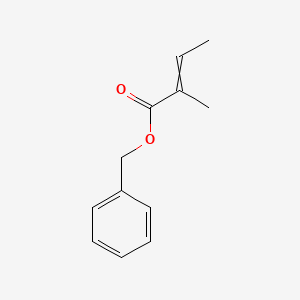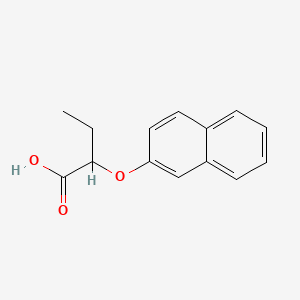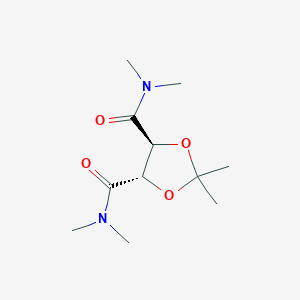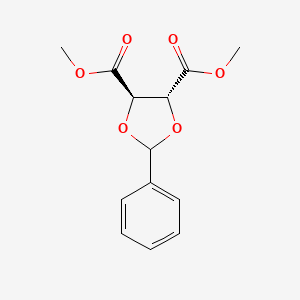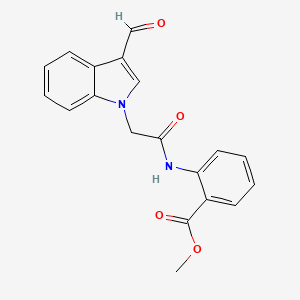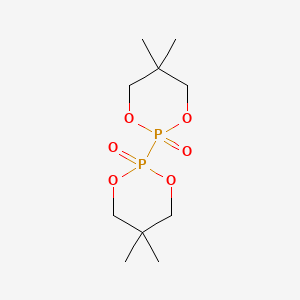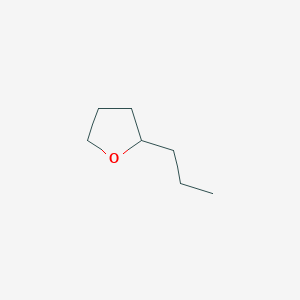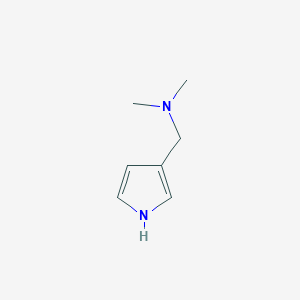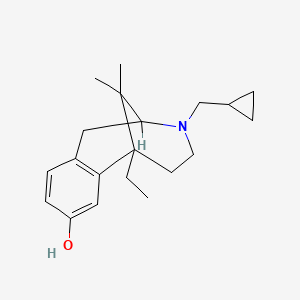
Gemazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gemazocine involves multiple steps, starting with the formation of the benzomorphan core structure. The key steps include:
Cyclization: Formation of the tricyclic benzomorphan structure.
Substitution: Introduction of the cyclopropylmethyl and ethyl groups.
Hydroxylation: Addition of the hydroxyl group at the appropriate position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:
Catalysis: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Gemazocine undergoes several types of chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone.
Reduction: Reduction of the ketone back to a hydroxyl group.
Substitution: Replacement of the cyclopropylmethyl group with other alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzomorphan derivatives, each with unique pharmacological properties .
Scientific Research Applications
Chemistry: Used as a model compound to study the structure-activity relationship of benzomorphans.
Biology: Investigated for its effects on opioid receptors and its potential as a tool to study receptor function.
Medicine: Explored for its potential use as an analgesic and its effects on the central nervous system.
Industry: Potential applications in the development of new pharmaceuticals targeting opioid receptors.
Mechanism of Action
Gemazocine exerts its effects primarily through its interaction with opioid receptors. It acts as an antagonist at the mu-opioid receptor and has partial agonist properties at the kappa-opioid receptor. This interaction leads to the modulation of neurotransmitter release and affects pain perception and mood .
Comparison with Similar Compounds
Similar Compounds
Pentazocine: Another benzomorphan with mixed agonist-antagonist properties.
Bremazocine: Known for its sedative and analgesic effects without causing respiratory depression.
Uniqueness of Gemazocine
This compound’s unique combination of partial agonist and antagonist properties at different opioid receptors makes it a valuable compound for studying the complex interactions within the opioid receptor system. Its ability to induce dysphoric effects also sets it apart from other benzomorphans .
Properties
Molecular Formula |
C20H29NO |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
10-(cyclopropylmethyl)-1-ethyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C20H29NO/c1-4-20-9-10-21(13-14-5-6-14)18(19(20,2)3)11-15-7-8-16(22)12-17(15)20/h7-8,12,14,18,22H,4-6,9-11,13H2,1-3H3 |
InChI Key |
AFZOCGNTFCGOEE-UHFFFAOYSA-N |
SMILES |
CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4CC4 |
Canonical SMILES |
CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



